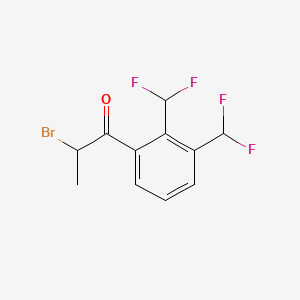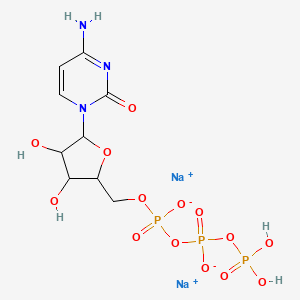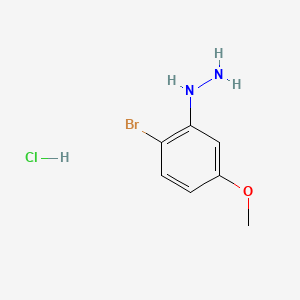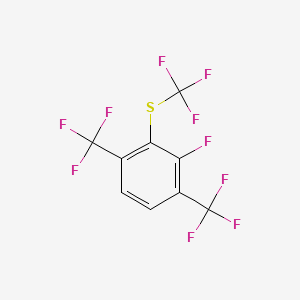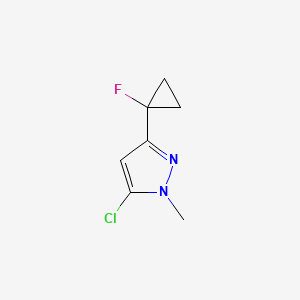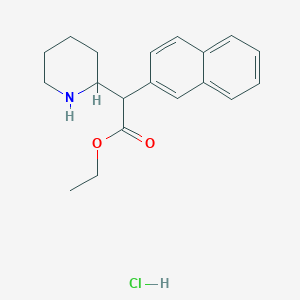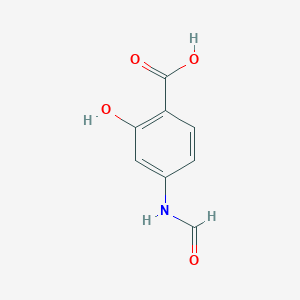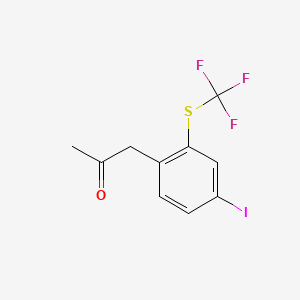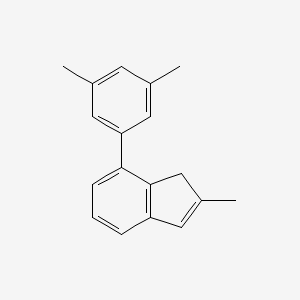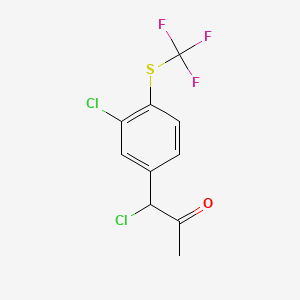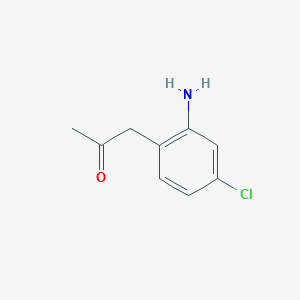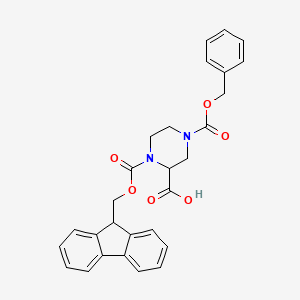
1-(Fmoc)-4-Cbz-piperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Fmoc)-4-Cbz-piperazine-2-carboxylic acid is a compound that features both fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) protecting groups. These groups are commonly used in peptide synthesis to protect amine functionalities during the synthesis process. The compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under specific conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Fmoc)-4-Cbz-piperazine-2-carboxylic acid typically involves the protection of the piperazine ring with Fmoc and Cbz groups. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The Cbz group can be introduced using benzyloxycarbonyl chloride (Cbz-Cl) under similar conditions .
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers that use solid-phase techniques. The process involves anchoring the first Fmoc-protected amino acid onto a resin, followed by sequential deprotection and coupling steps to build the peptide chain . The use of automated systems allows for high-throughput and scalable production.
化学反应分析
Types of Reactions
1-(Fmoc)-4-Cbz-piperazine-2-carboxylic acid undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF), while the Cbz group can be removed using hydrogenation or acidic conditions.
Coupling Reactions: The compound can participate in amide bond formation with other amino acids or peptides using coupling reagents such as HOBt and DIC.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; hydrogenation or acidic conditions for Cbz removal.
Coupling: HOBt and DIC in DMF or NMP for amide bond formation.
Major Products Formed
The major products formed from these reactions are peptides or peptide fragments with specific sequences, depending on the synthesis design .
科学研究应用
1-(Fmoc)-4-Cbz-piperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of peptide-based materials and hydrogels for various applications.
作用机制
The mechanism of action of 1-(Fmoc)-4-Cbz-piperazine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and is removed under basic conditions to allow for further reactions . The Cbz group serves a similar protective function and is removed under specific conditions to reveal the free amine .
相似化合物的比较
Similar Compounds
1-(Fmoc)-4-Boc-piperazine-2-carboxylic acid: Uses a tert-butyloxycarbonyl (Boc) group instead of Cbz.
1-(Fmoc)-4-Ac-piperazine-2-carboxylic acid: Uses an acetyl (Ac) group instead of Cbz.
Uniqueness
1-(Fmoc)-4-Cbz-piperazine-2-carboxylic acid is unique due to the combination of Fmoc and Cbz protecting groups, which offer different deprotection conditions and stability profiles. This makes it versatile for various synthetic applications where selective deprotection is required .
属性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O6/c31-26(32)25-16-29(27(33)35-17-19-8-2-1-3-9-19)14-15-30(25)28(34)36-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATOJRLPKGBMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
